MS39

Catalog No.
S536371
CAS No.
M.F
C55H71ClFN9O7S
M. Wt
1056.7374
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MS39

Product Name

MS39

IUPAC Name

(2S,4R)-1-((S)-2-(11-(4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)piperazin-1-yl)-11-oxoundecanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Molecular Formula

C55H71ClFN9O7S

Molecular Weight

1056.7374

InChI

InChI=1S/C55H71ClFN9O7S/c1-36-50(74-35-61-36)38-18-16-37(17-19-38)32-58-53(70)45-29-40(67)33-66(45)54(71)51(55(2,3)4)63-48(68)14-11-9-7-6-8-10-12-15-49(69)65-25-23-64(24-26-65)22-13-27-73-47-30-41-44(31-46(47)72-5)59-34-60-52(41)62-39-20-21-43(57)42(56)28-39/h16-21,28,30-31,34-35,40,45,51,67H,6-15,22-27,29,32-33H2,1-5H3,(H,58,70)(H,63,68)(H,59,60,62)/t40-,45+,51-/m1/s1

InChI Key

HLFLODKZIGYHNR-LTEFSYCBSA-N

SMILES

O=C([C@H]1N(C([C@@H](NC(CCCCCCCCCC(N2CCN(CCCOC3=CC4=C(NC5=CC=C(F)C(Cl)=C5)N=CN=C4C=C3OC)CC2)=O)=O)C(C)(C)C)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6

Solubility

Soluble in DMSO

Synonyms

MS39; MS-39; MS 39

Description

The exact mass of the compound MS39 is 1055.487 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MS39 is a novel chemical compound identified as a selective degrader of mutant Epidermal Growth Factor Receptor (EGFR) through the recruitment of the von Hippel–Lindau E3 ligase. It represents a first-in-class approach in targeted protein degradation, particularly for cancer therapies targeting EGFR mutations prevalent in non-small cell lung cancer. MS39 has shown significant efficacy in inducing the degradation of mutant EGFR while sparing the wild-type variant, which is crucial for minimizing side effects associated with conventional therapies . The compound was developed using proteolysis-targeting chimera technology, which allows for the selective degradation of specific proteins within cells.

MS39 exhibits potent biological activity as an EGFR degrader, specifically targeting mutant variants found in various cancers. In vitro studies have demonstrated that MS39 effectively suppresses cell proliferation in cancer cell lines harboring these mutations, outperforming previous EGFR degraders such as PROTAC3. This selectivity is attributed to its mechanism of action, which relies on E3 ligase recruitment to promote targeted protein degradation rather than merely inhibiting receptor activity . Additionally, pharmacokinetic studies in mice indicate favorable bioavailability, supporting its potential for in vivo applications.

The synthesis of MS39 can be summarized in several steps:

  • Nucleophilic Substitution: The reaction between FAAH-IN-2 and tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate produces an intermediate.
  • Deprotection: This intermediate undergoes deprotection to facilitate further reactions.
  • Amide Coupling: A series of amide-coupling reactions are performed with various dicarboxylic acids and other intermediates to construct the final compound .

This multi-step synthesis highlights the complexity and precision required to produce a compound with such specific biological activity.

MS39's primary application lies in cancer therapy, particularly for patients with EGFR-mutant non-small cell lung cancer. By selectively degrading the mutant form of EGFR, MS39 has the potential to provide a therapeutic advantage over traditional inhibitors that may affect both mutant and wild-type receptors . Additionally, its mechanism could be explored for broader applications in targeted protein degradation therapies across various oncological targets.

Interaction studies involving MS39 focus on its binding affinity and selectivity towards E3 ligases and target proteins. These studies reveal that MS39 preferentially interacts with the von Hippel–Lindau E3 ligase, facilitating the ubiquitination and subsequent degradation of mutant EGFR. Comparative analyses with other compounds such as MS154, which recruits cereblon instead, demonstrate the unique binding characteristics and efficacy profiles of MS39 .

Several compounds exhibit similarities to MS39 in terms of their mechanism or target specificity:

Compound NameMechanismTargetUnique Features
MS154E3 ligase recruitmentMutant EGFRTargets cereblon instead of von Hippel–Lindau
PROTAC3Protein degradationMutant EGFREarlier generation degrader with less selectivity
MS39NNegative controlN/ADoes not bind E3 ligase; used as a control in studies
MS154NNegative controlN/ASimilar role as MS39N but related to cereblon

MS39 stands out due to its high selectivity for mutant EGFR while sparing wild-type variants, making it a promising candidate for targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

1055.487

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

Explore Compound Types